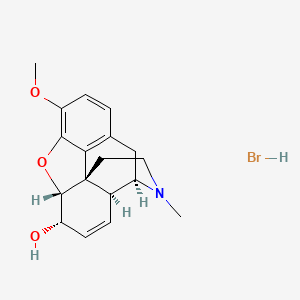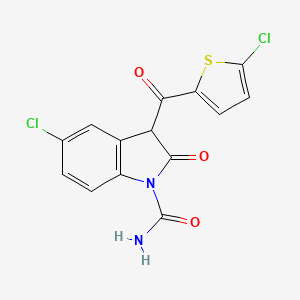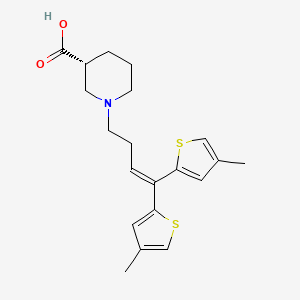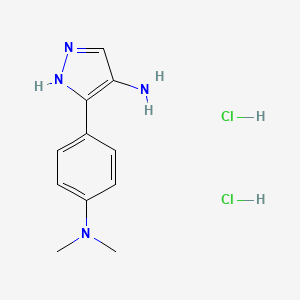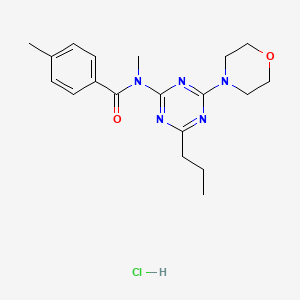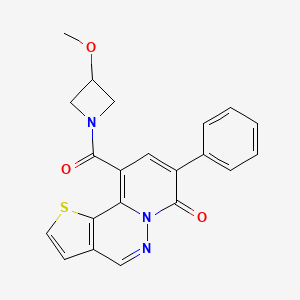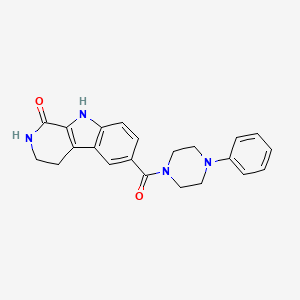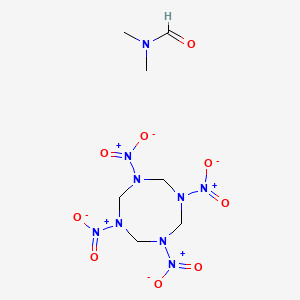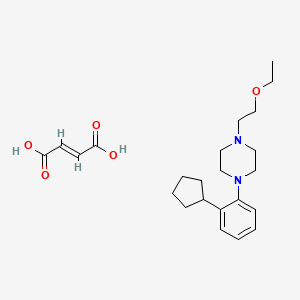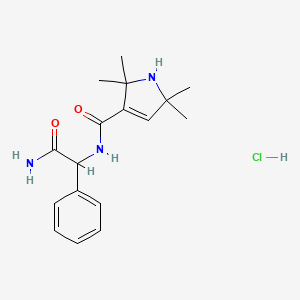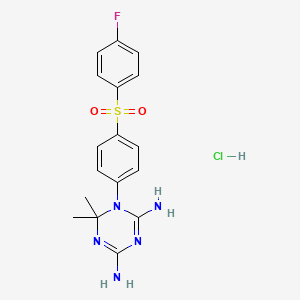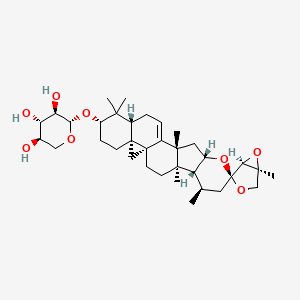![molecular formula C15H26O B12755271 [(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol CAS No. 210115-69-8](/img/structure/B12755271.png)
[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stereochemistry, which includes multiple chiral centers, making it an interesting subject for stereochemical studies and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a selective reduction process, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying stereochemical effects in organic reactions.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral centers. Its complex structure allows for detailed investigations into how enzymes recognize and process chiral molecules.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its unique structure. It may interact with specific molecular targets in the body, leading to potential therapeutic effects.
Industry
In industry, the compound can be used in the synthesis of advanced materials, particularly those requiring precise stereochemical control. Its applications may extend to the production of polymers, resins, and other specialized materials.
Mecanismo De Acción
The mechanism of action of [(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific binding sites, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol: This compound shares a similar bicyclic structure but lacks the additional methyl and hydroxyl groups.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound has a similar stereochemical complexity but differs in its functional groups and overall structure.
Uniqueness
[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol is unique due to its specific combination of chiral centers and functional groups. This uniqueness makes it valuable for specialized applications in research and industry, where precise stereochemical control is required.
Propiedades
Número CAS |
210115-69-8 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15-/m1/s1 |
Clave InChI |
OAKFACUIGQLOCA-RKEKIRQTSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1C[C@@H]2C[C@H]3C[C@]3(C2(C)C)C)CO |
SMILES canónico |
CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


